molecular formula C20H25N3OS B2726835 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide CAS No. 1235152-05-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide

Cat. No.: B2726835
CAS No.: 1235152-05-2
M. Wt: 355.5
InChI Key: JMARJDUOBHZODT-UHFFFAOYSA-N
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Description

“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide” is a synthetic organic compound that belongs to the class of picolinamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a piperidine ring and a picolinamide moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide” typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced via a nucleophilic substitution reaction.

    Attachment of the Picolinamide Moiety: The final step involves coupling the piperidine derivative with picolinamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other functional groups.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the piperidine ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperidine and picolinamide derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and possible pharmacological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide” would depend on its specific biological target. Generally, compounds with piperidine and picolinamide moieties can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-benzylpiperidin-4-yl)methyl)picolinamide
  • N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)picolinamide
  • N-((1-(2-methoxybenzyl)piperidin-4-yl)methyl)picolinamide

Uniqueness

The presence of the methylthio group in “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide” distinguishes it from other similar compounds. This functional group can impart unique chemical reactivity and biological activity, potentially leading to novel applications and effects.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-25-19-8-3-2-6-17(19)15-23-12-9-16(10-13-23)14-22-20(24)18-7-4-5-11-21-18/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMARJDUOBHZODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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